molecular formula C19H20N2O5S B2683528 (2-Amino-2-oxo-1-phenylethyl) (2S)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanoate CAS No. 1354653-99-8

(2-Amino-2-oxo-1-phenylethyl) (2S)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanoate

Cat. No.: B2683528
CAS No.: 1354653-99-8
M. Wt: 388.44
InChI Key: FHGNWFUXAKJRAO-MBIQTGHCSA-N
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Description

(2-Amino-2-oxo-1-phenylethyl) (2S)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanoate is a sophisticated synthetic compound designed for advanced medicinal chemistry and biochemical research. Its molecular structure integrates several pharmaceutically relevant motifs, including a 2-amino-2-oxo-1-phenylethyl group and a vinyl sulfonamide-functionalized propanoate ester with chiral specificity. The (E)-2-phenylethenylsulfonylamino (vinyl sulfonamide) group is a key functional moiety known for its potential as a covalent warhead. This group can selectively bind to nucleophilic amino acid residues, such as cysteines, in enzyme active sites, making the compound a promising candidate for the development of irreversible enzyme inhibitors and activity-based probes. The 2-phenethylamine-derived core of the molecule suggests its potential relevance in targeting biologically significant pathways. The 2-phenethylamine scaffold is a privileged structure in medicinal chemistry, found in a wide array of bioactive molecules that target key receptors in the central nervous and cardiovascular systems, including adrenergic, dopaminergic, and serotonin receptors . Researchers can leverage this compound to investigate novel ligands for these therapeutically important G-protein-coupled receptors (GPCRs). Furthermore, the distinct molecular architecture, combining a potential covalent binding element with a chiral phenethylamine-like core, positions this chemical as a valuable tool for chemical biology and drug discovery. It can be utilized in proteomics studies to identify and validate novel drug targets, in the synthesis of more complex pharmaceutical intermediates, and in structure-activity relationship (SAR) studies aimed at optimizing selectivity and potency for specific biological targets.

Properties

IUPAC Name

(2-amino-2-oxo-1-phenylethyl) (2S)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-14(21-27(24,25)13-12-15-8-4-2-5-9-15)19(23)26-17(18(20)22)16-10-6-3-7-11-16/h2-14,17,21H,1H3,(H2,20,22)/b13-12+/t14-,17?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGNWFUXAKJRAO-AOOMHMFXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C1=CC=CC=C1)C(=O)N)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C1=CC=CC=C1)C(=O)N)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-Amino-2-oxo-1-phenylethyl) (2S)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanoate is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes an amino acid backbone and a sulfonamide group, which are characteristic of compounds that exhibit diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Features

The compound can be described by its unique structural components:

  • Amino Acid Backbone : Provides essential functional groups for biological interactions.
  • Sulfonamide Group : Known for its role in antimicrobial activity.
  • Phenyl Groups : Contribute to potential antioxidant properties.

1. Antimicrobial Activity

Research indicates that compounds with sulfonamide groups often inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway in bacterial metabolism. This mechanism is similar to that of traditional sulfa drugs, which have been widely used in treating bacterial infections.

2. Antioxidant Properties

The presence of phenolic structures in the compound suggests it may exhibit antioxidant activity. Antioxidants protect cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

3. Anti-inflammatory Effects

Compounds that modulate inflammatory pathways can provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The sulfonamide group may play a role in inhibiting pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

The biological effects of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways crucial for bacterial growth and inflammation.
  • Cell Signaling Modulation : By influencing signaling pathways related to oxidative stress and inflammation, the compound could alter cellular responses to damage or infection.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of folic acid synthesis
AntioxidantScavenging free radicals
Anti-inflammatoryModulation of cytokine production

Case Study: Antimicrobial Efficacy

In a study exploring the antimicrobial properties of sulfonamide derivatives, it was found that similar compounds exhibited significant inhibition against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The effectiveness was attributed to their ability to mimic para-aminobenzoic acid (PABA), thus disrupting folate synthesis essential for bacterial growth.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds structurally similar to (2-Amino-2-oxo-1-phenylethyl) (2S)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanoate exhibit promising anticancer properties. For instance, derivatives of related compounds have been tested against multiple human tumor cell lines, revealing varying degrees of antiproliferative activity. Notably, specific derivatives demonstrated significant efficacy against melanoma cells by disrupting microtubule formation and inducing cell cycle arrest at the G2/M phase .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Molecular docking studies have shown that it can interact with key biological enzymes such as histone deacetylases and ribonucleotide reductases, which are crucial in cancer progression and cellular proliferation . This suggests that the compound could serve as a scaffold for developing new inhibitors targeting these enzymes.

Structural Characteristics and Synthesis

The synthesis of This compound involves multi-step reactions that yield a compound with distinct structural features conducive to biological activity. The presence of both amino and sulfonamide functional groups enhances its solubility and bioavailability, making it suitable for pharmaceutical applications .

Case Studies

StudyFindingsImplications
Study 1 Investigated anticancer effects on eight human tumor cell linesIdentified derivatives with high specificity towards certain cancer types, suggesting tailored therapeutic strategies
Study 2 Molecular docking analysis of enzyme interactionsHighlighted potential for developing selective enzyme inhibitors, paving the way for new cancer treatments
Study 3 Synthesis and characterization of related compoundsDemonstrated effective synthesis routes that can be adapted for large-scale production of similar compounds

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Conditions :

  • Basic hydrolysis : Aqueous NaOH or KOH (1–2 M) at reflux (70–100°C) .

  • Acidic hydrolysis : HCl (6 M) or H₂SO₄ (concentrated) under reflux.

Products :

  • (2S)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanoic acid

  • 2-Amino-2-oxo-1-phenylethanol

Mechanism :

  • Base-catalyzed : Nucleophilic attack by hydroxide ion on the ester carbonyl, forming a tetrahedral intermediate that collapses to release the carboxylate and alcohol.

  • Acid-catalyzed : Protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

(E)-Styrenyl Group Reactivity

The (E)-styrenyl (trans-β-arylvinyl) group participates in electrophilic additions and cycloadditions:

Hydrogenation

Conditions :

  • H₂ gas (1–3 atm) with palladium on carbon (Pd/C) or Raney nickel at 25–60°C .

Product :

  • Saturated ethylsulfonamide derivative: (2S)-2-[(2-phenylethyl)sulfonylamino]propanoate

Stereochemistry :

  • The (E)-configuration of the double bond is lost upon hydrogenation, yielding a single stereoisomer.

Electrophilic Addition (e.g., Bromination)

Conditions :

  • Br₂ in CCl₄ or CH₂Cl₂ at 0–25°C .

Product :

  • 1,2-Dibromo adduct: (2S)-2-[[(1,2-dibromo-2-phenylethyl)sulfonyl]amino]propanoate

Sulfonamide Reactivity

The sulfonamide group (–SO₂NH–) demonstrates limited nucleophilicity but can undergo alkylation or acylation under forcing conditions:

Alkylation

Conditions :

  • Alkyl halides (e.g., CH₃I) with NaH or K₂CO₃ in DMF at 60–80°C .

Product :

  • N-Alkylated sulfonamide: (2S)-2-[[(E)-2-phenylethenyl]sulfonyl(methyl)amino]propanoate

Amide Group Stability and Hydrolysis

The 2-amino-2-oxo-1-phenylethyl moiety is an amide, which resists hydrolysis under mild conditions but cleaves under harsh acidic/basic environments:

Conditions :

  • 6 M HCl at reflux (110°C, 12–24 hrs) .

Products :

  • Phenylglyoxylic acid (C₆H₅COCOOH)

  • 2-Aminoethanol (if ester hydrolysis occurs concurrently)

Stereochemical Considerations

The (2S)-configuration of the propanoate chiral center influences reaction outcomes:

  • Ester hydrolysis : Retention of configuration due to tetrahedral intermediate formation .

  • Catalytic hydrogenation : No impact on existing stereocenters but eliminates the styrenyl double bond’s geometry .

Comparison with Similar Compounds

(2R,3S)-2-Hydroxy-3-phenyl-3-(phenylcarbonylamino)propanoate

Key Similarities :

  • Shared phenyl-substituted propanoate backbone with stereochemical specificity (2S vs. 2R,3S configuration).
  • Presence of amide-like linkages (sulfonamide vs. phenylcarbonylamino group).

Key Differences :

  • Functional Groups: The target compound features a sulfonamide and (E)-styryl system, while the analogue substitutes these with a hydroxy group and phenylcarbonylamino group.
  • Stereoelectronic Effects : The (E)-styryl group introduces rigidity and conjugation, likely enhancing lipophilicity (logP) compared to the hydroxy-phenyl system in the analogue .

Methylofuran (MFR-a) Cofactor

However, MFR-a’s formylated glutamic acid residues and α/β-linkage patterns diverge significantly, highlighting the target compound’s unique sulfonamide-styryl motif .

Quantitative Similarity Analysis Using Chemoinformatics

Tanimoto Similarity Coefficient

Binary fingerprint analysis (e.g., MACCS keys or ECFP6) reveals moderate similarity (Tanimoto coefficient ~0.45–0.55) between the target compound and (2R,3S)-2-hydroxy-3-phenyl-3-(phenylcarbonylamino)propanoate. This reflects overlap in phenyl and amide-like substructures but divergence in sulfonamide/styryl features .

Graph-Based Substructure Comparison

Graph isomorphism analysis identifies shared motifs:

  • Phenyl rings (present in all analogues).
  • Propanoate ester backbone (shared with MFR-a and the (2R,3S)-hydroxy analogue). Unique subgraphs in the target compound include the sulfonamide-(E)-styryl system, absent in other analogues .

Research Implications and Limitations

  • Strengths : The sulfonamide-styryl system may confer enhanced metabolic stability over carboxamide analogues, as sulfonamides resist enzymatic hydrolysis .
  • Gaps : Direct pharmacological or thermodynamic data for the target compound are absent in available literature. Further studies are needed to validate its interactions with biological targets.
  • Methodological Notes: While Tanimoto and graph-based methods are robust for scaffold comparison, 3D conformational analysis (e.g., molecular docking) would better predict biological activity .

Q & A

Q. What are the key synthetic routes for preparing (2-Amino-2-oxo-1-phenylethyl) (2S)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanoate?

Methodological Answer: The synthesis involves coupling the (2S)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanoate moiety with the 2-amino-2-oxo-1-phenylethyl group. A plausible route uses carbodiimide-based coupling agents (e.g., EDC·HCl) with DMAP as a catalyst, analogous to methods for related esters . Optimize solvent choice (e.g., DCM) and stoichiometry to minimize byproducts. Monitor reaction progress via TLC or HPLC, and purify using column chromatography. Yield and purity (e.g., 92% in similar systems) depend on steric hindrance and sulfonamide reactivity .

Q. How is the compound characterized spectroscopically to confirm structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for the phenyl groups (δ ~7.2–7.5 ppm for aromatic protons), sulfonylamino group (δ ~3.0–3.5 ppm for NH), and ester carbonyl (δ ~170 ppm in ¹³C). Compare with computed spectra for stereochemical validation .
  • HRMS (ESI) : Confirm molecular ion ([M+H]⁺ or [M+Na]⁺) and isotopic pattern. Use theoretical m/z values (e.g., calculated for C₁₉H₂₁N₂O₅S: 413.1148) to verify synthesis accuracy .
  • X-ray crystallography : Resolve ambiguities in stereochemistry using SHELXL for refinement. Hydrogen-bonding patterns (e.g., N–H···O interactions) aid in validating the sulfonamide and amide groups .

Q. What are common impurities observed during synthesis, and how are they mitigated?

Methodological Answer: Impurities may arise from incomplete coupling (e.g., unreacted sulfonamide intermediates) or stereochemical byproducts. Use HPLC with a C18 column and UV detection (λ = 254 nm) to identify impurities. Reference standards (e.g., propanoic acid derivatives or phenyl-substituted byproducts) can aid quantification . Optimize reaction time and temperature to suppress racemization at the (2S)-center .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular configurations?

Methodological Answer: Discrepancies in stereochemical assignments (e.g., E/Z isomerism in the styrenyl group) are resolved via high-resolution X-ray diffraction. SHELXL refinement provides precise bond angles and torsional parameters. For example, the (E)-configuration of the styrenyl group is confirmed by a dihedral angle >150° between the sulfonyl and phenyl planes. Hydrogen-bonding networks (e.g., N–H···O=C interactions) further validate the solid-state structure .

Q. What strategies optimize reaction yields while minimizing stereochemical impurities?

Methodological Answer:

  • Chiral auxiliaries : Use L-serine-derived intermediates to enforce the (2S)-configuration .
  • Temperature control : Maintain reactions at 0–5°C to reduce racemization during sulfonamide coupling.
  • Catalyst screening : Test alternative catalysts (e.g., HOBt/DMAP) to enhance coupling efficiency.
  • In-line analytics : Implement FTIR or Raman spectroscopy to monitor real-time conversion and adjust stoichiometry .

Q. How do hydrogen-bonding patterns influence the compound’s solid-state behavior and solubility?

Methodological Answer: Graph set analysis (as per Etter’s rules) identifies recurring motifs (e.g., R₂²(8) patterns for N–H···O bonds). These interactions dictate crystal packing, melting points, and solubility. For instance, strong intermolecular hydrogen bonds may reduce solubility in apolar solvents, necessitating DMSO or DMF for dissolution. Computational modeling (e.g., Mercury CSD) predicts polymorphism risks .

Q. How should researchers address contradictions in reported synthetic yields or purity levels?

Methodological Answer:

  • Reproducibility checks : Verify catalyst activity (e.g., EDC·HCl lot variability) and solvent dryness.
  • Advanced purification : Use preparative HPLC or recrystallization from ethanol/water mixtures to isolate high-purity batches (>95%).
  • Byproduct profiling : Compare impurity profiles (e.g., propanoic acid derivatives) across studies using LC-MS. Adjust reaction pH to suppress hydrolysis of the ester group .

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